HPLC Retention Time Differentiation
In a validated non-aqueous capillary electrophoresis (NACE) method for Bromazepam impurity profiling, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (Impurity D) exhibits a distinct and reproducible migration time of 6.8 minutes. This is quantitatively and unequivocally resolved from the nearest co-occurring impurity, Bromazepam EP Impurity A (2-amino-5-bromophenyl)(2-pyridyl)methanone, which migrates at 7.4 minutes, yielding a resolution (Rs) greater than 2.0 under the specified conditions [1].
| Evidence Dimension | Electrophoretic migration time (tM) |
|---|---|
| Target Compound Data | 6.8 min (Bromazepam EP Impurity D) |
| Comparator Or Baseline | 7.4 min (Bromazepam EP Impurity A) |
| Quantified Difference | ΔtM = 0.6 minutes; Resolution (Rs) > 2.0 |
| Conditions | Non-Aqueous Capillary Electrophoresis (NACE); Fused-silica capillary (50 µm ID, 64.5 cm total length); Background electrolyte: 25 mM ammonium acetate in acetonitrile-methanol (60:40, v/v); Voltage: +30 kV; Temperature: 25 °C; Detection: UV at 230 nm [1]. |
Why This Matters
This specific retention time is essential for accurate peak identification and quantification in QC release testing, ensuring that procurement of the exact EP Impurity D standard is necessary to meet pharmacopoeial system suitability requirements.
- [1] Hancu, G., et al. (2005). Comparison of CZE, MEKC, MEEKC and non-aqueous capillary electrophoresis for the determination of impurities in bromazepam. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 815-823. View Source
